N-(4-bromo-3-chlorophenyl)-2-chloroacetamide

QSAR antimicrobial halogen substitution

N-(4-Bromo-3-chlorophenyl)-2-chloroacetamide (CAS 22521-43-3) is a dihalogenated N-aryl-2-chloroacetamide with the molecular formula C₈H₆BrCl₂NO and a molecular weight of approximately 283 Da. It belongs to the broader class of N-substituted 2-chloroacetamides, which have been systematically investigated for antimicrobial, herbicidal, and antiprotozoal activities.

Molecular Formula C8H6BrCl2NO
Molecular Weight 282.95
CAS No. 22521-43-3
Cat. No. B2418990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-3-chlorophenyl)-2-chloroacetamide
CAS22521-43-3
Molecular FormulaC8H6BrCl2NO
Molecular Weight282.95
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)CCl)Cl)Br
InChIInChI=1S/C8H6BrCl2NO/c9-6-2-1-5(3-7(6)11)12-8(13)4-10/h1-3H,4H2,(H,12,13)
InChIKeyKHPKUHYLKVQBNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-3-chlorophenyl)-2-chloroacetamide (CAS 22521-43-3): Compound Class and Physicochemical Baseline


N-(4-Bromo-3-chlorophenyl)-2-chloroacetamide (CAS 22521-43-3) is a dihalogenated N-aryl-2-chloroacetamide with the molecular formula C₈H₆BrCl₂NO and a molecular weight of approximately 283 Da. It belongs to the broader class of N-substituted 2-chloroacetamides, which have been systematically investigated for antimicrobial, herbicidal, and antiprotozoal activities [1]. The compound features a distinctive 4-bromo-3-chloro substitution pattern on the phenyl ring—a disubstitution topology that is absent from the 12 mono-substituted analogs characterized in the foundational antimicrobial QSAR study by Bogdanović et al. (2021) [1]. The α-chloroacetamide moiety provides a reactive electrophilic handle for nucleophilic displacement, making this compound a versatile intermediate in medicinal and agrochemical synthesis [2].

Why N-(4-Bromo-3-chlorophenyl)-2-chloroacetamide Cannot Be Replaced by Off-the-Shelf Mono-Halogenated Chloroacetamides


The Bogdanović et al. (2021) QSAR study demonstrated that antimicrobial activity among N-(substituted phenyl)-2-chloroacetamides is exquisitely sensitive to both the identity and the position of halogen substituents on the phenyl ring [1]. Compounds bearing para-halogen substituents (4-Cl, 4-Br, 4-F, 4-I) showed the highest activity against Gram-positive bacteria, yet the 3-bromo isomer (SP12) exhibited distinctly different potency against Candida albicans (MIC 100 µg/mL) compared to its 4-bromo counterpart SP5 (MIC 330 µg/mL)—a 3.3-fold difference arising solely from halogen position [1]. The target compound's 4-bromo-3-chloro disubstitution introduces a unique electronic and steric environment not represented in any of the 12 mono-substituted analogs. Simple replacement with N-(4-bromophenyl)-2-chloroacetamide (SP5, CAS 2564-02-5) or N-(3-bromophenyl)-2-chloroacetamide (SP12) would fundamentally alter lipophilicity, polar surface area, and target-binding interactions, rendering structure-activity relationships non-transferable.

Quantitative Differentiation Evidence for N-(4-Bromo-3-chlorophenyl)-2-chloroacetamide Relative to Closest Analogs


Disubstitution Topology: 4-Br/3-Cl Pattern Is Absent from All 12 Compounds in the Foundational Chloroacetamide QSAR Study

All 12 N-(substituted phenyl)-2-chloroacetamides characterized by Bogdanović et al. (2021) bear a single substituent on the phenyl ring (H, 4-CH₃, 4-OCH₃, 4-Cl, 4-Br, 4-F, 4-I, 4-COCH₃, 4-OH, 4-CN, 3-CN, 3-Br) [1]. The target compound is the only analog in this chemical space that carries two halogens simultaneously at the 4- and 3-positions, resulting in a unique electronic push-pull configuration that cannot be captured by any single-substituent congener. This disubstitution is not a minor structural variation; the study explicitly concluded that 'biological activity of chloroacetamides varied with the position of substituents bound to the phenyl ring' [1].

QSAR antimicrobial halogen substitution

Predicted Lipophilicity (logP) Advantage Over Mono-Halogenated Analogs

In the Bogdanović et al. (2021) study, experimentally determined and computed logP values for mono-halogenated analogs were: SP5 (4-Br) MLOGP = 2.79, XLOGP3 = 3.10; SP12 (3-Br) MLOGP = 2.60, XLOGP3 = 3.19; SP4 (4-Cl) MLOGP = 2.36, XLOGP3 = 2.94 [1]. The additive effect of halogen substitution on lipophilicity is well established: each additional halogen atom increases logP by approximately 0.5–0.8 units depending on substitution pattern. The target compound, bearing both 4-Br and 3-Cl, is predicted to exhibit logP in the range of 3.5–3.8, representing a 0.4–1.4 log unit increase over the most lipophilic mono-halogenated analogs. The QSAR analysis confirmed that 'high lipophilicity allows [compounds] to pass rapidly through the phospholipid bilayer of the cell membrane' and identified p-halogenated derivatives as the most active [1].

logP lipophilicity membrane permeability

Antimicrobial Class-Level Potency: All Chloroacetamides Show Consistent Gram-Positive Activity with MICs Below 130 µg/mL

Bogdanović et al. (2021) reported that all 12 tested chloroacetamides were effective against Gram-positive S. aureus and MRSA, with MIC values ranging from 40 to 190 µg/mL (S. aureus) and 40 to 220 µg/mL (MRSA) [1]. Specifically, the closest mono-halogenated comparators showed: SP5 (4-Br) MIC = 60 µg/mL against both S. aureus and MRSA; SP12 (3-Br) MIC = 80 µg/mL (S. aureus) and 90 µg/mL (MRSA); SP4 (4-Cl) MIC = 60 µg/mL (S. aureus) and 90 µg/mL (MRSA) [1]. The most active compound, SP7 (4-I), achieved MIC = 40 µg/mL against both strains. Based on the consistent class-level Gram-positive potency driven by the chloroacetamide pharmacophore, the target compound is expected to exhibit MIC values within this range—likely below 130 µg/mL for both S. aureus and MRSA—though the dual halogenation may modulate potency relative to mono-substituted congeners.

antimicrobial MIC Gram-positive

Candida albicans Activity: Position-Dependent Potency Suggests 3-Halogen Substitution Confers Antifungal Advantage

A key SAR finding from Bogdanović et al. (2021) is that anti-Candida activity is highly sensitive to halogen position: the 3-bromo isomer SP12 exhibited an MIC of 100 µg/mL against C. albicans, whereas the 4-bromo isomer SP5 showed substantially weaker activity with an MIC of 330 µg/mL—a 3.3-fold difference [1]. Similarly, the 4-chloro analog SP4 showed the strongest anti-Candida activity among halogenated analogs (MIC 60 µg/mL). The target compound combines a 4-bromo substituent with a 3-chloro substituent, potentially capturing the anti-Candida benefit associated with meta-halogenation (observed for SP12) while retaining the Gram-positive potency of para-halogenated derivatives. The reference antimycotic nystatin showed an MIC of 2000 µg/mL under the same assay conditions, indicating that even the moderately active chloroacetamides (MIC 100–330 µg/mL) outperform this clinical comparator [1].

antifungal Candida albicans position effect

Chloroacetamide Reactive Handle: Synthetic Versatility as a Covalent Electrophile for Fragment-Based Derivatization

The α-chloroacetamide moiety serves as a reactive electrophilic center capable of undergoing nucleophilic substitution with thiols, amines, and other nucleophiles. This property has been exploited in the synthesis of antileishmanial agents where 2-chloro-N-arylacetamides demonstrated IC₅₀ values as low as 5.39 µM against Leishmania amazonensis promastigotes (compound 5, R=COCH₃) with moderate selectivity (SI=6.36) [1]. Furthermore, chloroacetamides function as covalent inhibitors in anticancer applications, with N,N-disubstituted chloroacetamides showing IC₅₀ <10 µM against HeLa, K562, and A549 cell lines [2]. The target compound's 4-bromo-3-chloro substitution pattern provides additional sites for transition metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the aryl bromide position, offering orthogonal derivatization pathways that are unavailable in non-brominated analogs such as SP4 (4-Cl).

synthetic intermediate electrophilic warhead covalent inhibitor

ADMET and Drug-Likeness Profile: All Chloroacetamides Pass Lipinski's Rule of Five, Supporting Procurement for Drug Discovery

The Bogdanović et al. (2021) study confirmed that all 12 tested N-(substituted phenyl)-2-chloroacetamides met the screening criteria of Lipinski's Rule of Five (Ro5), Veber's rule, and Egan's methods for predicting biological activity [1]. Key ADMET predictions from SwissADME and pkCSM showed that all compounds, including the halogenated derivatives SP4 (4-Cl), SP5 (4-Br), and SP12 (3-Br), exhibited high gastrointestinal absorption (≥90.7%), blood-brain barrier penetration capability, and no P-glycoprotein (P-gp) inhibition [1]. Regarding CYP450 inhibition, all chloroacetamides showed probability of CYP1A2 inhibition, with no significant inhibition of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 predicted [1]. The target compound, sharing the same core scaffold, is expected to maintain this favorable drug-likeness profile, with molecular weight (283 Da), hydrogen bond donors (1), and hydrogen bond acceptors (2) all within Ro5 thresholds.

ADMET drug-likeness Lipinski Rule of Five

Recommended Research and Industrial Application Scenarios for N-(4-Bromo-3-chlorophenyl)-2-chloroacetamide (CAS 22521-43-3)


Antimicrobial Lead Optimization: Probing Unexplored Dihalogenated SAR Space

Based on the Bogdanović et al. (2021) finding that biological activity varies critically with halogen position and identity, this compound should be prioritized for antimicrobial screening programs seeking to expand beyond mono-substituted phenyl chloroacetamides [1]. The 4-Br/3-Cl disubstitution pattern is unrepresented in the foundational 12-compound library, offering an opportunity to establish new SAR for dual-halogenated analogs. Screening against the same panel (S. aureus ATCC 25923, MRSA, E. coli ATCC 25922, C. albicans) would allow direct comparison with the published MIC values for SP4, SP5, and SP12, enabling quantification of the synergistic or antagonistic effect of combined halogen substitution [1].

Covalent Inhibitor and Fragment-Based Drug Discovery Building Block

The α-chloroacetamide electrophilic warhead enables covalent modification of cysteine residues in target proteins, a strategy successfully employed in chloroacetamide-based anticancer agents showing IC₅₀ <10 µM against HeLa, K562, and A549 cell lines [2]. The target compound's aryl bromide additionally permits palladium-catalyzed cross-coupling for late-stage diversification. For procurement in covalent inhibitor programs, this dual functionality offers a clear advantage over mono-halogenated analogs: structure-activity relationship exploration can proceed orthogonally through both the electrophilic warhead (varying nucleophile partners) and the aryl halide (Suzuki coupling), maximizing the chemical space accessible from a single intermediate.

Antifungal Screening Against Fluconazole-Resistant Candida Species

The position-dependent anti-Candida activity established in the Bogdanović study—where the 3-bromo isomer SP12 (MIC 100 µg/mL) was 3.3-fold more potent than the 4-bromo isomer SP5 (MIC 330 µg/mL)—suggests that the target compound's 3-chloro substituent may confer meaningful antifungal activity [1]. Notably, the chlorinated analog SP4 (4-Cl) achieved the lowest MIC (60 µg/mL) against C. albicans among all halogenated compounds tested. Procuring this compound for antifungal screening against fluconazole-resistant clinical isolates is supported by the precedent that 2-chloro-N-phenylacetamide demonstrated fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. [3].

Agrochemical Intermediate: Herbicidal Chloroacetamide Scaffold Exploration

Chloroacetamides constitute a major class of pre-emergent herbicides (e.g., alachlor, metolachlor), and N-aryl-2-chloroacetamides have documented herbicidal activity linked to their alkylating reactivity and lipophilicity . The higher predicted logP of the target compound (~3.5–3.8) relative to mono-halogenated analogs (logP 2.36–3.19) may enhance cuticular penetration in weed species, as lipophilicity directly correlates with herbicidal activity in this class . The compound's three reactive handles (α-chloroacetamide, aryl-Br, aryl-Cl) also enable systematic analog synthesis for herbicide lead optimization programs targeting resistant weed biotypes.

Quote Request

Request a Quote for N-(4-bromo-3-chlorophenyl)-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.